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Introduction

IR-117-17 is a novel, biodegradable, ionizable cationic amino lipid designed for the formulation
of lipid nanoparticles (LNPs) to facilitate the delivery of messenger RNA (mMRNA) therapeutics
and vaccines, particularly to the lungs. Its unique structure allows for efficient encapsulation of
MRNA and subsequent delivery to target cells. This document provides detailed application
notes and protocols for utilizing IR-117-17 in the development of pulmonary mRNA vaccines.

IR-117-17 is utilized in the generation of lipid nanoparticles (LNPs).[1] Nebulized administration
of these LNPs, which contain IR-117-17 and other components and encapsulate reporter
MRNA, has been shown to induce luciferase luminescence in the lungs and nasal passages of
mice.[1][2][3] When encapsulating Cre mRNA, these nebulized LNPs can trigger Cre
expression in various lung cells, including those of the large and small airways, as well as
alveolar macrophages and epithelial cells.[1][2][3] A key feature of IR-117-17 is its
biodegradability through esterase cleavage, which suggests it is unlikely to accumulate in the
body after repeated doses.[4]

Recent studies have demonstrated that LNPs formulated with IR-117-17 exhibit a remarkable
300-fold improvement in lung mMRNA delivery compared to previously leading LNPs and a
twofold improvement over hyperbranched poly(B-amino esters) (hPBAES).[5]
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Mechanism of Action: LNP-Mediated mRNA Delivery

The primary role of IR-117-17 is as a structural component of LNPs, which are the delivery
vehicle for the mRNA payload. The mechanism of delivery is a multi-step process involving the
physicochemical properties of the LNP formulation.
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Caption: Proposed mechanism of IR-117-17 LNP-mediated mRNA delivery to target cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies involving
IR-117-17 LNPs for pulmonary mRNA delivery.

Table 1: In Vivo mRNA Transfection Efficiency in Mouse Lungs

Hyperbranched Fold Improvement
Parameter IR-117-17 LNP Poly(B-amino ester) (IR-117-17 vs.
(hPBAE) hPBAE)
Transfection of Large
_ 10.3% 0.23% 45-fold[5][6]
Airway Cells
Transfection of Small
8.8% 1.92% 4.6-fold[5][6]

Airway Cells

Table 2: Characterization of IR-117-17 LNPs Post-Nebulization
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Parameter Value
Average Diameter 116 nm[6]
MRNA Stability Stable following nebulization[6]

Table 3: Safety Profile of Nebulized IR-117-17 LNPs

Assessment Observation

Lung Histology (24h post-inhalation) Normal tissue histology[5]

Proinflammatory Cytokines in BALF (24h post- o
) ) No elevation in levels[5]
inhalation)

Experimental Protocols

The following are detailed protocols for the formulation, characterization, and in vivo testing of
IR-117-17 LNPs for pulmonary mRNA delivery.

Protocol 1: Formulation of IR-117-17 LNPs using
Microfluidics

This protocol describes the formulation of IR-117-17 LNPs encapsulating mRNA using a
microfluidic mixing device.

Materials:

IR-117-17 (in ethanol)

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (in ethanol)

Cholesterol (in ethanol)

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
(C14-PEG2000) (in ethanol)

MRNA (in 25 mM sodium acetate buffer, pH 5.2)
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Ethanol, molecular biology grade

Sodium acetate buffer (25 mM, pH 5.2)
Phosphate-buffered saline (PBS), pH 7.4
Microfluidic mixing device (e.g., NanoAssembilr)
Syringe pumps

Dialysis cassette (20 kDa MWCO)

Procedure:

Prepare Lipid Solution: In an RNase-free microcentrifuge tube, combine IR-117-17, DOPE,
cholesterol, and C14-PEG2000 in ethanol. Acommon molar ratio is 50:10:38.5:1.5 (ionizable
lipid:phospholipid:cholesterol:PEG-lipid).

Prepare mRNA Solution: Dilute the mRNA stock in 25 mM sodium acetate buffer (pH 5.2) to
the desired concentration (e.g., for a final concentration of 0.2 mg/mL).

Microfluidic Mixing: a. Set up the microfluidic device according to the manufacturer's
instructions. b. Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution
into another. c. Set the syringe pumps to a 3:1 aqueous:organic flow rate ratio. d. Initiate the
flow to mix the two solutions within the microfluidic cartridge, leading to the self-assembly of
LNPs.

Dialysis: a. Transfer the resulting LNP solution to a dialysis cassette. b. Perform dialysis
against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated components.

Concentration and Sterilization: a. If necessary, concentrate the LNP solution using a
centrifugal filter device. b. Sterilize the final LNP formulation by passing it through a 0.22 pm
syringe filter.

Storage: Store the formulated LNPs at 4°C.

Protocol 2: Characterization of IR-117-17 LNPs
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This protocol outlines the standard procedures for characterizing the physicochemical
properties of the formulated LNPs.

Materials:

Formulated IR-117-17 LNPs

0.1X PBS and 1X PBS

Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)

Quant-iT RiboGreen RNA Assay Kit

Triton X-100 (10%)

Fluorometer

Procedure:

o Size and Polydispersity Index (PDI) Measurement: a. Dilute the LNP solution in 1X PBS. b.
Measure the hydrodynamic diameter and PDI using a DLS instrument.

o Zeta Potential Measurement: a. Dilute the LNP solution in 0.1X PBS. b. Measure the zeta
potential using the DLS instrument with an appropriate electrode cell.

 MRNA Encapsulation Efficiency: a. Prepare two sets of LNP dilutions in TE buffer. To one
set, add Triton X-100 to a final concentration of 0.1% to lyse the LNPs and release the
encapsulated mRNA. b. Add the RiboGreen reagent to both sets of dilutions and to a
standard curve of free mRNA. c. Measure the fluorescence (excitation ~480 nm, emission
~520 nm). d. Calculate the encapsulation efficiency using the following formula:
Encapsulation Efficiency (%) = (Total mMRNA - Free mRNA) / Total mRNA * 100

Protocol 3: In Vivo Pulmonary Delivery of IR-117-17
LNPs to Mice

This protocol describes the administration of IR-117-17 LNPs to mice via nebulization for lung-
targeted delivery.
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Materials:

Formulated IR-117-17 LNPs

» Branched polyethylene glycol (bPEG20K)
e Sodium acetate (NaAc) buffer

 Vibrating mesh nebulizer (e.g., Aeroneb)

e Whole-body exposure chamber for mice

e Anesthetic (e.g., isoflurane)

e 6-8 week old BALB/c or Ail4 reporter mice
Procedure:

e Prepare Nebulization Solution: Dilute the LNP formulation in a buffer containing bPEG20K
and NaAc to enhance stability during nebulization.

e Nebulization Setup: a. Assemble the nebulizer and whole-body exposure chamber according
to the manufacturer's instructions. b. Add the LNP solution to the nebulizer reservoir.

e Animal Exposure: a. Place the mice in the exposure chamber. b. Turn on the nebulizer to
generate an aerosol of the LNP solution. c. Expose the mice to the aerosol for a
predetermined duration. For multi-dose studies, repeat the exposure as required (e.g., a total
of 9 mg of Cre mRNA delivered in three separate doses).[5][6]

o Post-Exposure Monitoring: Monitor the animals for any signs of distress.

Protocol 4: Quantification of mRNA Transfection in Lung
Tissue

This protocol provides methods for assessing the efficiency of mMRNA delivery and expression
in the lungs of treated mice.

A. Histological Analysis:
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o Tissue Collection and Fixation: a. At a predetermined time point (e.g., 24-48 hours) post-
nebulization, euthanize the mice. b. Perfuse the lungs with PBS and then fix by intratracheal
instillation of 4% paraformaldehyde (PFA). c. Excise the lungs and continue fixation in 4%
PFA overnight at 4°C.

» Tissue Processing and Sectioning: a. Dehydrate the fixed tissues through a series of graded
ethanol solutions. b. Embed the tissues in paraffin wax. c. Section the paraffin blocks at 5 um
thickness using a microtome.

» Staining and Imaging: a. For general morphology, stain sections with Hematoxylin and Eosin
(H&E). b. For reporter gene expression (e.g., tdTomato in Ail4 mice), perform
immunofluorescence staining with relevant antibodies and a nuclear counterstain like DAPI.
c. Image the stained sections using a fluorescence microscope. d. Quantify the percentage
of transfected cells by counting the number of fluorescent cells relative to the total number of
DAPI-stained nuclei in defined regions of the large and small airways.

B. Flow Cytometry Analysis:

» Single-Cell Suspension Preparation: a. Euthanize mice and perfuse the lungs with cold PBS.
b. Excise the lungs and mince them into small pieces. c. Digest the minced tissue with a
solution containing collagenase and DNase | at 37°C with agitation. d. Filter the cell
suspension through a 70 um cell strainer to remove debris. e. Lyse red blood cells using an
ACK lysis buffer.

o Cell Staining: a. Stain the cells with a viability dye to exclude dead cells from the analysis. b.
Block Fc receptors to prevent non-specific antibody binding. c. Stain with fluorescently
conjugated antibodies against cell surface markers to identify specific lung cell populations
(e.g., epithelial cells, macrophages, dendritic cells).

o Data Acquisition and Analysis: a. Acquire data on a flow cytometer. b. Analyze the data to
determine the percentage of reporter-positive cells within each identified cell population.

Workflow and Signaling Diagrams

The following diagrams illustrate the experimental workflow for the development and validation
of IR-117-17 and the general mechanism of LNP-mediated delivery.
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Caption: Experimental workflow for the development and validation of IR-117-17 LNPs.
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Safety and Toxicology

In vivo studies have shown that inhaled delivery of 1 mg of firefly luciferase mRNA with IR-117-
17 LNPs resulted in normal lung tissue histology.[5] Furthermore, there was no elevation in the
levels of proinflammatory cytokines in the bronchoalveolar lavage fluid (BALF) 24 hours after
inhalation.[5] This suggests a favorable acute safety profile for pulmonary delivery. As with any
novel excipient, further long-term toxicology studies are warranted, especially for applications
involving repeat dosing.

Conclusion

IR-117-17 represents a significant advancement in the field of mRNA delivery to the lungs. The
protocols and data presented here provide a comprehensive guide for researchers and
developers aiming to leverage this technology for the creation of next-generation inhaled
vaccines and therapeutics. The superior transfection efficiency and favorable preliminary safety
profile make IR-117-17 a promising candidate for clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: IR-117-17 for
Pulmonary Vaccine Delivery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15574847#ir-117-17-for-vaccine-delivery-to-the-
lungs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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